molecular formula C13H20ClN B1452938 1-Cyclopentyl-2-phenylethan-1-amine hydrochloride CAS No. 1305710-88-6

1-Cyclopentyl-2-phenylethan-1-amine hydrochloride

Cat. No.: B1452938
CAS No.: 1305710-88-6
M. Wt: 225.76 g/mol
InChI Key: MAEUOYUTBLRHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-2-phenylethan-1-amine hydrochloride is a secondary amine derivative featuring a cyclopentyl group attached to the primary carbon of an ethanamine backbone and a phenyl group on the secondary carbon. The hydrochloride salt enhances its stability and solubility in polar solvents. It is marketed as a high-cost building block (€1,472.00 for 500 mg), reflecting its specialized applications in research and synthesis ().

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c14-13(12-8-4-5-9-12)10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEUOYUTBLRHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Phenylethanamine Derivatives

One direct approach is the alkylation of 2-phenylethan-1-amine with cyclopentyl-containing alkyl halides under S_N2 conditions. This method involves:

  • Reacting 2-phenylethan-1-amine with cyclopentylmethyl bromide or chloride.
  • Using a base such as triethylamine to neutralize generated acid.
  • Conducting the reaction in polar aprotic solvents like DMF or DMSO to favor S_N2.

This method can yield the target amine, which is then converted to its hydrochloride salt by treatment with HCl gas or ethanolic HCl.

Advantages:

  • Straightforward and scalable.
  • High regioselectivity.

Limitations:

  • Possible over-alkylation leading to secondary or tertiary amines.
  • Requires careful control of stoichiometry.

Reductive Amination of Cyclopentanone with Phenylethylamine

Another effective method is reductive amination , where cyclopentanone is reacted with phenylethylamine or its derivatives:

  • Cyclopentanone and phenylethylamine are mixed under anhydrous conditions.
  • The imine intermediate formed is reduced using reducing agents such as sodium cyanoborohydride (NaBH_3CN) or catalytic hydrogenation.
  • The resulting amine is isolated and converted to the hydrochloride salt.

This method allows for selective formation of the secondary amine with minimal side products.

Catalytic Methods Using Transition Metal Catalysts

Recent advances include transition metal-catalyzed amination :

  • Using catalysts like nickelocene/xantphos complexes for amination of alkyl halides.
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is less relevant here but demonstrates the utility of metal catalysts in amine synthesis.

These methods offer high regio- and stereoselectivity, mild conditions, and environmentally friendly protocols.

Purification and Characterization

Purification of the synthesized this compound is commonly achieved by:

  • Recrystallization from solvents such as ethanol or toluene.
  • Silica gel chromatography using solvent mixtures like pentane/ethyl acetate.
  • Conversion to the hydrochloride salt enhances crystallinity and stability.

Characterization is typically done by:

Summary Table of Preparation Methods

Method Starting Materials Reagents/Conditions Yield (%) Notes
Alkylation (S_N2) 2-Phenylethan-1-amine + Cyclopentylmethyl halide Base (Et_3N), DMF/DMSO, RT or reflux 60–85 Requires stoichiometric control
Reductive Amination Cyclopentanone + Phenylethylamine NaBH_3CN or catalytic hydrogenation 70–90 High selectivity, mild conditions
Transition Metal Catalysis Alkyl halides + amines Ni or Cu catalysts, various solvents 50–95 High regioselectivity, scalable

Research Findings and Optimization Notes

  • Reaction yields depend strongly on solvent choice, temperature, and stoichiometry.
  • Base-free chlorination methods for related amine derivatives have been reported but involve hazardous reagents and are less suitable for large-scale synthesis.
  • Catalyst screening for reductive amination shows that sodium cyanoborohydride offers a good balance of yield and safety compared to other hydride donors.
  • Chromatographic purification is effective but may be replaced by crystallization for industrial applications to reduce cost.
  • Transition metal catalysis provides environmentally benign alternatives but may involve complex ligand systems and require inert atmosphere.

Chemical Reactions Analysis

1-Cyclopentyl-2-phenylethan-1-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-2-phenylethan-1-amine hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Analogues

Compound Name CAS Number Molecular Formula Substituents Key Structural Features Price (500mg) Suppliers
1-Cyclopentyl-2-phenylethan-1-amine HCl Not provided C₁₃H₂₀ClN Cyclopentyl (C₅H₉), Phenyl Bulky cyclopentyl group; extended aromaticity €1,472.00 5+
2-Cyclopropyl-2-phenylethan-1-amine HCl 1803609-85-9 C₁₁H₁₆ClN Cyclopropyl (C₃H₅), Phenyl Smaller, strained cyclopropane ring Not provided 5
2-(Cyclopent-3-en-1-yl)ethan-1-amine HCl 2126176-81-4 C₇H₁₂ClN Cyclopentenyl (unsaturated) Planar cycloalkene; potential reactivity Not provided Multiple
Cyclopentanemethylamine HCl Not provided C₆H₁₄ClN Cyclopentylmethyl Shorter chain; no phenyl group Not provided Multiple

Key Observations:

  • The phenyl group enhances lipophilicity, favoring membrane permeability in biological systems (inferred from structural analogs in ).
  • Ring Saturation : The unsaturated cyclopentenyl analogue () may exhibit higher reactivity due to the electron-rich double bond, contrasting with the saturated cyclopentyl group in the target compound.

Biological Activity

1-Cyclopentyl-2-phenylethan-1-amine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound
CAS Number: 1305710-88-6
Molecular Formula: C12H17ClN

The compound features a cyclopentyl group attached to a phenylethanamine backbone, which is significant in influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. Such interactions can modulate mood, cognition, and behavior, making it a candidate for further research in neuropharmacology.

1. Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to increased serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

2. Anti-inflammatory Properties

Studies have shown that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which are implicated in various chronic diseases. The exact mechanism remains under investigation but may involve modulation of signaling pathways related to inflammation.

Study 1: Antidepressant-Like Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results indicated increased levels of serotonin and norepinephrine in the hippocampus post-treatment, suggesting a mechanism akin to traditional antidepressants.

Study 2: Inhibition of Cytokine Production

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
1-Cyclopentyl-2-phenylethan-1-amAntidepressant, Anti-inflammatoryModulation of serotonin and cytokine levels
2-(3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecan) acetic acidAntibacterialInteraction with bacterial cell walls
DiarylpentanoidsAnti-inflammatoryInhibition of NO production

Research Findings

The structure–activity relationship (SAR) studies indicate that modifications to the cyclopentyl or phenyl groups can significantly alter the biological activity of the compound. For instance, introducing different substituents on the phenyl ring has been shown to enhance anti-inflammatory effects while maintaining low toxicity levels.

Q & A

Q. What techniques mitigate hygroscopicity issues during storage?

  • Storage Solutions : Store in desiccators with silica gel or molecular sieves. For long-term stability, lyophilize the compound and store under argon at –20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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